

An In-depth Technical Guide to 1-Benzyl-4-(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Benzyl-4-(4-nitrophenyl)piperazine
Cat. No.:	B098698

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **1-Benzyl-4-(4-nitrophenyl)piperazine**, a compound of interest in medicinal chemistry and drug development. This document includes key quantitative data, detailed experimental protocols for its synthesis and analysis, and a visualization of its chemical structure.

Core Compound Data

The fundamental properties of **1-Benzyl-4-(4-nitrophenyl)piperazine** are summarized in the table below, providing a quick reference for researchers.

Property	Value	Reference
Molecular Formula	C ₁₇ H ₁₉ N ₃ O ₂	[1]
Molecular Weight	297.35 g/mol	[1]
CAS Number	16155-08-1	[1]
Melting Point	112 °C	
Boiling Point (Predicted)	461.7±45.0 °C	
Density (Predicted)	1.224±0.06 g/cm ³	
pKa (Predicted)	7.20±0.10	

Experimental Protocols

The following sections detail the methodologies for the synthesis and analysis of **1-Benzyl-4-(4-nitrophenyl)piperazine**. These protocols are based on established methods for the synthesis of analogous piperazine derivatives.

Synthesis of 1-Benzyl-4-(4-nitrophenyl)piperazine via Nucleophilic Aromatic Substitution

This protocol describes a common method for the synthesis of N-arylpiperazines, involving the reaction of a piperazine derivative with an activated aryl halide.

Materials:

- 1-Benzylpiperazine
- 1-Fluoro-4-nitrobenzene (or 1-Chloro-4-nitrobenzene)
- Potassium carbonate (K₂CO₃) or other suitable base
- Dimethylformamide (DMF) or other polar aprotic solvent
- Ethyl acetate

- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a solution of 1-benzylpiperazine (1 equivalent) in DMF, add potassium carbonate (2-3 equivalents).
- Stir the mixture at room temperature for 10-15 minutes.
- Add 1-fluoro-4-nitrobenzene (1-1.2 equivalents) dropwise to the reaction mixture.
- Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **1-Benzyl-4-(4-nitrophenyl)piperazine**.

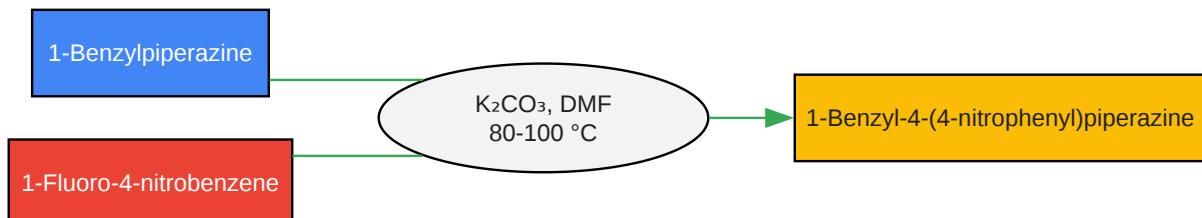
Analytical Characterization

The identity and purity of the synthesized **1-Benzyl-4-(4-nitrophenyl)piperazine** can be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

- Column: A non-polar capillary column (e.g., HP-5MS).
- Carrier Gas: Helium.

- Injection Mode: Splitless.
- Temperature Program: Start at a suitable temperature (e.g., 150 °C), ramp up to a final temperature (e.g., 280 °C).
- Mass Spectrometer: Operated in electron ionization (EI) mode. The resulting mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound and characteristic fragmentation patterns.


High-Performance Liquid Chromatography (HPLC):

- Column: A reverse-phase C18 column.
- Mobile Phase: A gradient of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid).
- Detection: UV detection at a wavelength where the nitrophenyl chromophore absorbs (e.g., ~300-350 nm).
- The retention time and peak purity should be determined against a reference standard if available.

Visualizations

The following diagrams illustrate the chemical structure and a conceptual synthesis pathway for **1-Benzyl-4-(4-nitrophenyl)piperazine**.

Caption: Chemical structure of **1-Benzyl-4-(4-nitrophenyl)piperazine**.

[Click to download full resolution via product page](#)

Caption: Conceptual synthesis pathway for **1-Benzyl-4-(4-nitrophenyl)piperazine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Benzyl-4-(4-nitrophenyl)piperazine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b098698#1-benzyl-4-4-nitrophenyl-piperazine-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com